Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[221]hept-2-ene-7-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is unique due to its specific stereochemistry and functional groups.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h4-5,7-8H,6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
RGCYRHWJXZMJQH-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC(=O)[C@@H]1C=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)C1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.